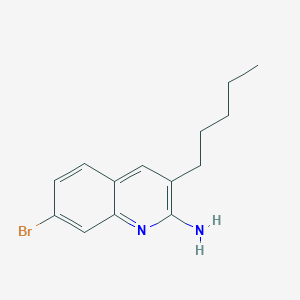

7-Bromo-3-pentylquinolin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H17BrN2 |

|---|---|

Molecular Weight |

293.20 g/mol |

IUPAC Name |

7-bromo-3-pentylquinolin-2-amine |

InChI |

InChI=1S/C14H17BrN2/c1-2-3-4-5-11-8-10-6-7-12(15)9-13(10)17-14(11)16/h6-9H,2-5H2,1H3,(H2,16,17) |

InChI Key |

JSCFBHJJAZEACW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(N=C2C=C(C=CC2=C1)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 3 Pentylquinolin 2 Amine and Analogous Structures

Historical and Contemporary Approaches to the 2-Aminoquinoline (B145021) Core

The 2-aminoquinoline moiety is a prevalent feature in numerous biologically active molecules. Its synthesis has been approached through various methodologies, each with distinct advantages and limitations. These methods range from classical condensation reactions to modern catalytic and multicomponent strategies.

Modified Friedländer Condensation Strategies for 2-Amino-3-substituted Quinolines

The Friedländer annulation, a cornerstone of quinoline (B57606) synthesis, traditionally involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. nih.govnih.gov This reaction is typically catalyzed by acids or bases and can be performed with or without a catalyst at elevated temperatures. nih.gov

Modern modifications of the Friedländer synthesis have expanded its scope and efficiency. For instance, the use of 2-aminobenzyl alcohols in place of the less stable 2-aminobenzaldehydes has been reported. rsc.org A Lewis acid-mediated approach allows for the synthesis of 3-substituted quinolines from 2-aminobenzyl alcohols and N,N'-dimethylenamine(one)s, offering a modular route to a variety of electron-withdrawing groups at the 3-position. rsc.org This method proceeds via transamination, followed by a boron complex-mediated C-C bond formation and subsequent aerobic oxidation. rsc.org

Furthermore, ionic liquids have emerged as effective catalysts and solvents for the Friedländer reaction, promoting greener and more efficient syntheses. mdpi.com For example, [bmim]HSO4 has been used as a substoichiometric catalyst in solvent-free conditions, leading to high yields and short reaction times. mdpi.com

Multicomponent Reaction (MCR) Approaches to 2-Aminoquinolines

Multicomponent reactions (MCRs) offer a highly convergent and atom-economical pathway to complex molecules like 2-aminoquinolines from simple starting materials in a single step. benthamdirect.comresearchgate.netingentaconnect.comresearchgate.net These reactions are particularly valuable for generating molecular diversity.

One notable MCR involves the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with active methylene (B1212753) compounds and aromatic amines to produce pyrimidine (B1678525) and thiazolidine (B150603) derivatives bearing a quinoline moiety. researchgate.net Another approach demonstrates a metal-free construction of 2-substituted quinolines from aromatic amines, aldehydes, and tertiary amines, where the tertiary amine serves as a vinyl source. acs.org The reaction proceeds via a [4+2] condensation promoted by an ammonium (B1175870) salt under an oxygen atmosphere. acs.org

Dehydrogenative Annulation and Cyclization Reactions in Quinoline Synthesis

Dehydrogenative coupling reactions have gained prominence as an environmentally benign method for C-N and C-C bond formation, often utilizing earth-abundant metal catalysts and releasing benign byproducts like H2. These methods provide access to quinolines from readily available starting materials. organic-chemistry.org

For example, a ligand-free cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones has been developed to synthesize a variety of substituted quinolines in good to excellent yields. acs.org This protocol offers an environmentally friendly approach by employing an abundant cobalt salt under mild conditions. acs.org Similarly, nickel-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohol with various partners can produce quinolines and quinoxalines. organic-chemistry.org These reactions are often atom-economical and can be performed under relatively mild conditions. acs.org

Amination Reactions of Substituted Quinolines

The direct introduction of an amino group onto a pre-formed quinoline ring is a key strategy for accessing 2-aminoquinolines. This can be achieved through various amination protocols.

A common method involves the nucleophilic substitution of a leaving group, such as a halogen, at the 2-position of the quinoline ring. For example, 2-chloroquinolines can be converted to 2-aminoquinolines. researchgate.net The Staudinger reaction, involving the reduction of azidoquinolines, also provides a route to aminoquinolines. mdpi.org

More recent methods include copper-catalyzed amination of iodoquinolines using formamide (B127407) as a source of ammonia (B1221849) generated in situ. researchgate.net This reaction proceeds under mild conditions and is applicable to a range of iodoquinolines. researchgate.net The Hartwig-Buchwald cross-coupling reaction has also been employed for the amination of haloquinolines. researchgate.net

Regioselective Bromination Techniques for Quinoline Systems

The introduction of a bromine atom at a specific position on the quinoline ring system is crucial for the synthesis of compounds like 7-Bromo-3-pentylquinolin-2-amine. The regioselectivity of bromination is highly dependent on the reaction conditions and the directing effects of existing substituents on the quinoline nucleus.

Electrophilic bromination of the quinoline ring is a common strategy. The position of bromination is influenced by the electron-donating or electron-withdrawing nature of the substituents already present. For instance, the bromination of 8-substituted quinolines has been reinvestigated to optimize yields and isolation conditions for mono- and di-bromo derivatives. acgpubs.orgresearchgate.net Depending on the substituent at the 8-position (e.g., -OH, -OCH3, -NH2) and the equivalents of bromine used, different bromination patterns are observed. acgpubs.orgresearchgate.net

N-Bromosuccinimide (NBS) is a versatile reagent for the bromination of quinolines. rsc.orgrsc.orgnih.gov It can act as both an electrophile and an oxidant, enabling one-pot bromination and dehydrogenation of tetrahydroquinolines to afford functionalized bromoquinolines. rsc.orgrsc.orgnih.gov Metal-free, remote C-H halogenation of 8-substituted quinolines at the C5-position has also been achieved with high regioselectivity using reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). rsc.org

For the synthesis of 3-bromoquinolines, the electrophilic cyclization of N-(2-alkynyl)anilines using bromine (Br2) offers a direct route. nih.gov This method allows for the formation of 3-halo-substituted quinolines under mild conditions. nih.gov

Direct Synthesis of this compound

While a specific, detailed synthetic route for this compound is not extensively documented in the provided search results, a plausible multi-step synthesis can be devised based on the principles outlined in the preceding sections. A logical approach would involve the initial construction of the 3-pentylquinolin-2-amine core, followed by regioselective bromination at the C7 position.

A potential synthetic pathway could commence with a modified Friedländer condensation between a 2-aminobenzaldehyde or a related precursor and a ketone bearing a pentyl group to introduce the C3-substituent. Alternatively, a multicomponent reaction could be employed to assemble the 3-pentyl-2-aminoquinoline scaffold.

Once the 3-pentylquinolin-2-amine is obtained, the subsequent and critical step is the regioselective bromination at the C7 position. The directing effects of the amino group at C2 and the pentyl group at C3 would need to be carefully considered. The amino group is a strong activating group and would typically direct electrophilic substitution to the C5 and C7 positions. The pentyl group, being an alkyl group, is also weakly activating. Therefore, careful control of the brominating agent (e.g., NBS or Br2) and reaction conditions would be necessary to achieve selective bromination at the desired C7 position, potentially leading to a mixture of isomers requiring separation.

A patent for the synthesis of 7-bromo-5-methoxyquinoline (B1376925) describes a method starting from 3-bromo-5-methoxyaniline (B176949) via a Skraup condensation, which results in a mixture of 7-bromo-5-methoxyquinoline and 5-bromo-7-methoxyquinoline. google.com This highlights the challenges in achieving regioselectivity in the synthesis of bromo-substituted quinolines.

Synthesis of Structural Regioisomers and Analogs of this compound

The synthesis of specifically substituted quinolines, such as this compound, and its analogs often involves multi-step processes. The direct synthesis of this specific compound is not widely reported; however, the synthesis of its structural components—bromo-substituted and alkyl-substituted quinolin-2-amines—provides established routes to generate a library of related structures.

The bromination of quinoline derivatives is a key step in producing various analogs. The position of bromination is highly dependent on the existing substituents and reaction conditions. For instance, the bromination of 8-substituted quinolines can yield mono- or di-bromo derivatives depending on the stoichiometry of the bromine used. researchgate.net The reaction of 8-hydroxyquinoline (B1678124) with molecular bromine can lead to the formation of 5,7-dibromo-8-hydroxyquinoline. acgpubs.org Similarly, bromination of 1,2,3,4-tetrahydroquinoline (B108954) can produce mono-, di-, and tribromoquinoline derivatives, which can then be aromatized and further functionalized. nih.gov These brominated quinolines serve as versatile precursors for introducing other functional groups. nih.gov

Classical quinoline syntheses such as the Skraup, Doebner-von Miller, and Combes reactions provide pathways to the core quinoline structure, which can then be subjected to halogenation and alkylation. acs.org For instance, a plausible route to a 3-alkyl-quinolin-2-amine would be through a Conrad-Limpach synthesis variant, followed by bromination. The challenge lies in controlling the regioselectivity of the bromination to obtain the desired 7-bromo isomer.

The following table outlines synthetic methodologies that can be adapted for the synthesis of this compound and its analogs.

| Methodology | Description | Key Reagents & Conditions | Potential Application for Analogs | Reference |

| Bromination of Substituted Quinolines | Direct bromination of a pre-formed quinoline ring. The position of bromination is directed by existing substituents on the ring. | Molecular bromine (Br₂), Chloroform (CHCl₃) or Acetonitrile (CH₃CN), often performed in the dark at room temperature. | Synthesis of various bromo-substituted quinoline cores. | researchgate.netresearchgate.net |

| Friedländer Annulation | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. | 2-aminobenzophenone derivatives and β-ketoesters or ketones. Often catalyzed by acids or bases. | A versatile method for creating diverse substituted quinolines. | acs.org |

| Combes Quinoline Synthesis | Reaction of an aniline (B41778) with a β-diketone. | Anilines, β-diketones, strong acid catalyst (e.g., sulfuric acid). | Produces 2,4-substituted quinolines. | acs.org |

| Doebner-von Miller Reaction | Reaction of an α,β-unsaturated carbonyl compound with an aniline. | Aniline, α,β-unsaturated aldehydes or ketones, Lewis acid or Brønsted acid catalyst. | A general method for synthesizing a variety of quinoline structures. | acs.org |

Advanced Purification and Isolation Methodologies for Quinoline Derivatives

The purification of quinoline derivatives is a critical step to ensure the isolation of the target compound with high purity, which is essential for its subsequent use, particularly in pharmaceutical applications. A variety of classical and advanced techniques are employed.

Column chromatography is a widely used method for the purification of quinoline derivatives. researchgate.net For instance, crude products from bromination reactions are often purified over a silica (B1680970) gel column using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent. acgpubs.orgresearchgate.net

Crystallization is another powerful purification technique. For some quinoline derivatives, crystallization can be achieved from a suitable solvent like ethanol. acgpubs.org The formation of salts, such as phosphates or picrates, can facilitate crystallization and purification. The pure quinoline can then be regenerated from the salt. lookchem.com The choice of solvent and control of conditions like temperature are crucial for obtaining high-purity crystals. acs.orggoogle.com For example, the solubility of different forms of a quinoline derivative can be temperature-dependent, allowing for selective crystallization. acs.org

More advanced chromatographic techniques, such as high-speed counter-current chromatography (HSCCC), have been successfully applied to the separation of complex mixtures of quinoline derivatives. HSCCC is particularly useful for separating components with a wide range of polarities. nih.gov

The following table summarizes various purification methodologies applicable to quinoline derivatives.

| Methodology | Principle | Application Notes for Quinoline Derivatives | Reference |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica gel). | Commonly used for routine purification of reaction mixtures. Eluent systems like ethyl acetate/hexane are effective. | researchgate.netacgpubs.orgresearchgate.net |

| Crystallization | Formation of a solid crystalline structure from a solution, leading to the exclusion of impurities. | Can be achieved directly from a solvent or via salt formation (e.g., hydrochloride, phosphate, picrate). lookchem.com Temperature and solvent selection are key parameters. acs.orggoogle.com | acgpubs.orglookchem.comacs.orggoogle.com |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support matrix. | Effective for separating complex mixtures of quinoline derivatives with varying partition coefficients. nih.gov | nih.gov |

| Distillation | Separation of liquids based on differences in boiling points. | Useful for purifying the parent quinoline or volatile derivatives, often performed under vacuum. lookchem.com | lookchem.com |

| Extraction | Separation based on differential solubility in two immiscible liquid phases. | Used to remove non-basic impurities from quinoline by converting it to a water-soluble salt. lookchem.com Ionic liquids have also been explored for extraction. mdpi.com | lookchem.commdpi.com |

Chemical Reactivity and Transformation Pathways of 7 Bromo 3 Pentylquinolin 2 Amine

Intrinsic Reactivity Profiles of the Substituted Quinoline (B57606) Heterocycle

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is an electron-deficient heterocycle due to the electron-withdrawing nature of the nitrogen atom. numberanalytics.com This inherent electronic property influences its susceptibility to various chemical reactions. The presence of an amino group at the 2-position and a bromine atom at the 7-position further modulates this reactivity.

The 2-amino group, being an electron-donating group, tends to activate the quinoline ring towards electrophilic substitution. Conversely, the electron-withdrawing bromine atom deactivates the ring. Electrophilic substitution on the quinoline ring generally favors positions 5 and 8 due to the directing influence of the nitrogen atom. pharmaguideline.comquimicaorganica.org However, the interplay between the activating amino group and the deactivating bromo substituent, along with the steric hindrance from the 3-pentyl group, can lead to complex regiochemical outcomes in electrophilic reactions.

Nucleophilic substitution reactions are also a key feature of quinoline chemistry. slideshare.net The electron-deficient nature of the ring makes it susceptible to attack by nucleophiles, particularly at the 2- and 4-positions. The presence of the bromine atom at the 7-position provides an additional site for nucleophilic attack, as will be discussed in more detail below.

Influence of the Bromine Substituent on Reaction Selectivity and Kinetics

The bromine atom at the 7-position of the quinoline ring plays a pivotal role in directing the regioselectivity of further chemical transformations and influencing the rates of these reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Brominated Positions

The carbon-bromine bond at the 7-position is a prime site for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org In this type of reaction, a nucleophile displaces the bromide ion. The feasibility of SNAr reactions on aryl halides is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring. wikipedia.org In the case of 7-bromo-3-pentylquinolin-2-amine, the electron-withdrawing nature of the quinoline ring system itself facilitates this reaction.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Bromoquinolines

| Bromoquinoline Derivative | Nucleophile | Product | Reference |

| 8-Bromoquinoline (B100496) | Piperidine (B6355638) | 8-(Piperidin-1-yl)quinoline | acs.org |

| 2,4-Dihalo-8-methylquinolines | Sodium azide | 4-Azido-2-halo-8-methylquinolines | mdpi.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for Derivatization

The bromine atom at the 7-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions offer a versatile strategy for the derivatization of the quinoline core.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method allows for the introduction of a wide range of aryl and vinyl substituents at the 7-position. For example, the Suzuki-Miyaura cross-coupling of bromoquinolines with substituted phenylboronic acids has been successfully employed to synthesize aryl-substituted quinolines. researchgate.net

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This provides a direct route to the synthesis of 7-alkynylquinoline derivatives. The Sonogashira coupling is known for its mild reaction conditions and tolerance of various functional groups. nih.gov Studies on disubstituted quinolines have shown that the reaction is regioselective, with the acetylene (B1199291) adding to the more reactive halide site. libretexts.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This is a highly valuable transformation for introducing a diverse array of amino groups at the 7-position, including primary and secondary amines. The development of various phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this reaction. organic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Derivatization of Bromoquinolines

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Organoboron (e.g., R-B(OH)2) | Pd catalyst, Base | 7-Aryl/Vinyl-quinolines |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | 7-Alkynyl-quinolines |

| Buchwald-Hartwig Amination | Amine (R-NH2 or R2NH) | Pd catalyst, Ligand, Base | 7-Amino-quinolines |

Chemical Modifications and Derivatizations at the 2-Amino Position

The 2-amino group on the quinoline ring is a versatile functional group that can undergo a variety of chemical transformations. It can act as a nucleophile and a base, and its reactivity can be harnessed to introduce new functionalities.

The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic. It can react with electrophiles such as acylating and alkylating agents. For instance, the amino group can be acylated to form amides or alkylated to form secondary or tertiary amines. These modifications can be used to modulate the electronic properties and biological activity of the parent molecule.

Furthermore, the 2-amino group can be converted into other functional groups. For example, diazotization of the amino group followed by treatment with appropriate reagents can lead to the introduction of a variety of substituents at the 2-position. Additionally, the 2-amino group can participate in condensation reactions with carbonyl compounds to form Schiff bases.

A notable derivatization strategy involves the use of 2-hydrazinoquinoline, a related compound, as a derivatizing agent for the analysis of carbonyl compounds. nih.govumn.edudoaj.org While not a direct modification of the 2-amino group of the title compound, this highlights the reactivity of functional groups at this position. The synthesis of 2-aminoquinolines is an active area of research, with various methods being developed for their preparation. researchgate.net

Transformations Involving the 3-Pentyl Side Chain

The 3-pentyl side chain, while generally less reactive than the functional groups on the heterocyclic core, can still undergo certain chemical transformations. The presence of benzylic-like C-H bonds at the carbon atom attached to the quinoline ring makes this position susceptible to oxidation under certain conditions. Strong oxidizing agents can potentially oxidize this position to a carbonyl group or even cleave the side chain. libretexts.org

However, more controlled and selective functionalization of the alkyl side chain can be challenging. Reductive alkylation of quinolines has been demonstrated as a method to introduce alkyl groups, suggesting that transformations of existing alkyl chains might also be possible under specific catalytic conditions. rsc.org Furthermore, radical-mediated reactions could potentially be employed to introduce functionality along the pentyl chain, although this would likely lead to a mixture of products. The steric bulk of the pentyl group can also influence the reactivity of the adjacent positions on the quinoline ring.

Computational and Theoretical Investigations of 7 Bromo 3 Pentylquinolin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

This section would theoretically explore the fundamental electronic properties and stability of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Spectra Prediction

TD-DFT calculations would be employed to predict the electronic absorption spectrum (UV-Vis) of the molecule. This would provide insights into how the molecule interacts with light and its potential applications in areas like photochemistry or as a chromophore.

Molecular Dynamics (MD) Simulations in Conformational Dynamics and Ligand-Binding Studies

While the framework for a thorough computational investigation of 7-Bromo-3-pentylquinolin-2-amine is well-established, the actual research data is currently absent from the public scientific domain. Future studies are required to be undertaken to provide the specific data points and detailed analysis requested.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wave functions into the familiar language of Lewis structures, including localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewisc.edu This approach provides a quantitative framework for understanding intermolecular interactions by examining the delocalization of electron density between an occupied (donor) NBO of one molecule and a vacant (acceptor) NBO of another. scirp.org The stabilization energy associated with these donor-acceptor interactions can be estimated using second-order perturbation theory, offering deep insights into the nature and strength of non-covalent bonds. wisc.edustackexchange.com

For this compound, the key sites for intermolecular interactions are the amino group (-NH₂), the nitrogen atom within the quinoline (B57606) ring, and the bromine atom at the 7-position. These functional groups can participate in a variety of non-covalent interactions, primarily hydrogen and halogen bonding, which dictate the supramolecular assembly in condensed phases.

A theoretical NBO analysis of a dimer of this compound would reveal the specific orbital interactions responsible for its stability. The primary intermolecular interactions anticipated are strong hydrogen bonds involving the amino group and the quinoline nitrogen.

Hydrogen Bonding: The most significant intermolecular interactions for this compound are expected to be hydrogen bonds. The amino group (-NH₂) serves as an effective hydrogen bond donor, while the lone pair on the quinoline nitrogen atom acts as a prominent acceptor. nih.gov A crucial interaction would be the donation of electron density from the lone pair of the quinoline nitrogen (LP(N)) of one molecule to the antibonding orbital of a nitrogen-hydrogen bond (σ*(N-H)) of a neighboring molecule. nih.govnih.gov

Halogen Bonding: The bromine atom at the 7-position can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule, such as the amino group. This interaction would be characterized by electron donation from a lone pair of the nitrogen atom to the antibonding σ*(C-Br) orbital.

The second-order perturbation theory analysis within the NBO framework quantifies the strength of these interactions. The stabilization energy, E(2), is directly proportional to the orbital overlap and inversely proportional to the energy difference between the donor and acceptor orbitals. wisc.eduresearchgate.net Higher E(2) values signify stronger interactions. scirp.org

Below are hypothetical but representative data from a second-order perturbation theory analysis for a dimer of this compound, illustrating the key intermolecular interactions.

Table 1: Second-Order Perturbation Theory Analysis of Intermolecular Donor-Acceptor Interactions

| Donor NBO (Molecule 1) | Acceptor NBO (Molecule 2) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N (Quinoline) | σ* (N-H) (Amino Group) | 12.5 | Hydrogen Bond |

| LP (1) N (Amino Group) | σ* (C-Br) | 3.1 | Halogen Bond |

| LP (1) N (Amino Group) | σ* (N-H) (Amino Group) | 4.5 | Hydrogen Bond |

Note: This table contains illustrative data based on typical values for similar interactions found in computational chemistry studies. LP denotes a lone pair, and σ* and π* denote antibonding orbitals.

The NBO analysis also provides natural population analysis (NPA), which calculates the charge distribution on each atom. This data helps to explain the electrostatic component of the intermolecular forces. The nitrogen atoms are expected to carry a negative charge, making them effective hydrogen bond acceptors, while the hydrogens of the amino group will be positively charged, enhancing their role as hydrogen bond donors.

Table 2: Hypothetical NBO Charges on Key Atoms

| Atom | Element | Natural Charge (e) |

|---|---|---|

| N (Quinoline) | Nitrogen | -0.55 |

| N (Amino) | Nitrogen | -0.88 |

| H (Amino) | Hydrogen | +0.42 |

| Br | Bromine | -0.05 |

Note: This table contains illustrative data. Actual charges would result from specific quantum chemical calculations.

Mechanistic Insights into Biological Target Engagement and Structure Activity Relationships of 2 Amino 3 Pentylquinolines

General Principles of Quinoline-Based Ligand-Target Interactions

The quinoline (B57606) scaffold is a versatile heterocyclic structure that serves as a core component in a multitude of biologically active compounds. nih.gov Its aromatic nature and the presence of a nitrogen atom allow for a variety of interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions are fundamental to the molecule's ability to bind to and modulate the function of proteins such as enzymes and receptors. nih.govrsc.org

The electronic properties of the quinoline ring can be readily modified by the introduction of different substituents, which in turn influences the ligand-target interactions. nih.gov This adaptability makes the quinoline nucleus a privileged scaffold in drug discovery, with applications ranging from anticancer to antimicrobial agents. nih.govnih.gov The specific interactions of quinoline-based ligands are highly dependent on the substitution pattern around the core, which dictates the molecule's three-dimensional shape and electrostatic potential. rsc.orgnih.gov

In the context of the immune system, certain quinoline derivatives have been identified as modulators of Toll-like receptors (TLRs). nih.gov TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). nih.govpatsnap.com The engagement of TLRs by small molecule agonists, such as specific quinoline compounds, can trigger downstream signaling cascades that lead to the activation of immune responses. patsnap.comnih.gov The binding of these ligands to TLRs is a highly specific process, governed by a combination of shape complementarity and specific intermolecular interactions within the receptor's binding pocket. nih.gov

Structure-Activity Relationship (SAR) Studies of 2-Amino-3-pentylquinolines as Toll-like Receptor (TLR) Agonists

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For 2-amino-3-pentylquinolines, these studies have been instrumental in elucidating the key structural features required for potent and selective agonism of Toll-like receptors (TLRs), particularly TLR7 and TLR8. nih.govnih.govnih.gov These receptors are involved in the recognition of single-stranded RNA and small synthetic molecules, leading to the activation of innate and adaptive immune responses. nih.govnih.gov

Influence of Halogenation (Bromine) at Position 7 on TLR Agonism

The introduction of a halogen atom, such as bromine, at the 7-position of the quinoline ring can significantly impact the molecule's electronic properties and its interaction with the target receptor. Halogenation can lead to a redistribution of electron density within the aromatic system, which may enhance binding affinity through various mechanisms, including the formation of halogen bonds. nih.gov Specifically for TLR agonists, the presence and position of a halogen can influence the potency and selectivity of the compound. For instance, in related heterocyclic systems, halogen substitution has been shown to modulate TLR7 and TLR8 activity. frontiersin.org While direct SAR data for 7-bromo-3-pentylquinolin-2-amine is limited in the provided results, the general principles of halogenation in similar scaffolds suggest that the bromine atom at C7 likely plays a role in optimizing the electronic and steric properties of the ligand for improved engagement with the TLR binding site. nih.govnih.gov

Significance of the 2-Amino Group in Receptor Recognition and Binding

The 2-amino group on the quinoline scaffold is a key pharmacophoric feature essential for receptor recognition and the initiation of a biological response. This group can act as a hydrogen bond donor, forming crucial interactions with specific amino acid residues in the TLR binding site. nih.govnih.gov For example, in the crystal structures of TLR8 complexed with related quinoline-based agonists, the amidine group of the quinoline moiety forms key hydrogen bonds with the side chain of Asp543. nih.gov Modification or replacement of this 2-amino group generally leads to a significant decrease or complete loss of activity, underscoring its importance in anchoring the ligand within the receptor's active site and orienting it for optimal engagement. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exert a specific biological effect. nih.govnih.gov This approach is particularly valuable in the absence of a high-resolution crystal structure of the target protein, relying instead on the structures of known active and inactive ligands. nih.gov For quinoline-based TLR agonists, pharmacophore models can be generated to define the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions that are critical for TLR7 and/or TLR8 activation. nih.gov

These models serve as powerful tools in ligand-based drug design, enabling the virtual screening of large compound libraries to identify novel molecules with the desired pharmacophoric features. nih.govnih.gov By understanding the key structural requirements for activity, medicinal chemists can rationally design new derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov The process often involves an iterative cycle of model refinement, virtual screening, chemical synthesis, and biological testing to optimize lead compounds. nih.govnih.gov

Molecular Docking Simulations for Predicting Ligand-Receptor Interactions and Binding Affinity

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netnih.gov This technique is instrumental in understanding the specific molecular interactions between a ligand, such as this compound, and its biological target, like TLR8. By placing the ligand into the three-dimensional structure of the receptor's binding site, docking simulations can predict the binding conformation and estimate the binding affinity. nih.govnih.gov

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the stability of the ligand-receptor complex. nih.govnih.gov For instance, docking studies of quinoline-based TLR agonists have confirmed the importance of hydrogen bonding between the 2-amino group and specific residues like Asp543 in the TLR8 binding pocket. nih.gov Furthermore, molecular docking can help to rationalize the observed structure-activity relationships, explaining why certain structural modifications enhance or diminish biological activity. nih.govchemrxiv.org This predictive power makes molecular docking an invaluable tool in the early stages of drug discovery for hit identification and lead optimization. nih.govresearchgate.net

In Vitro Methodologies for Assessing Target Engagement in Research Contexts

The evaluation of the biological activity and target engagement of novel chemical entities like this compound relies on a variety of robust in vitro assays. These methodologies are essential for elucidating the mechanism of action, determining potency and selectivity, and establishing a preliminary structure-activity relationship (SAR). The choice of assays is typically guided by the therapeutic area of interest and the hypothesized molecular targets. For quinoline derivatives, which have shown a broad spectrum of biological effects, a multi-faceted in vitro testing approach is often employed, encompassing cell-free and cell-based assays.

Detailed Research Findings from Analogous Compounds

While specific data for this compound is not extensively available in public literature, the biological activities of structurally related quinoline derivatives provide valuable insights into the potential targets and the types of in vitro assays used for their evaluation. Research on substituted quinolines has revealed activities ranging from anticancer to antimalarial and anti-inflammatory effects.

For instance, various substituted quinoline derivatives have been investigated for their antiproliferative activity against a panel of human cancer cell lines. nih.gov These studies typically involve determining the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values to quantify the cytotoxic or cytostatic effects of the compounds. A study on a series of quinoline-based derivatives identified compounds with potent antiproliferative action against breast (MCF-7) and lung (A-549) cancer cell lines, with GI50 values in the nanomolar range. rsc.org The mechanism of action for such compounds is often explored through assays that measure the inhibition of specific molecular targets, such as protein kinases like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2). rsc.org

In the context of anti-inflammatory activity, certain quinoline derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes. For example, 7-bromo-3-nitroquinolin-4-amine (B2453168) has been reported to be a selective inhibitor of COX-1. This suggests that other 7-bromo-substituted quinolines could be evaluated for their effects on the COX pathway using enzyme inhibition assays.

Furthermore, the 4-aminoquinoline (B48711) scaffold is well-known for its antimalarial properties, with chloroquine (B1663885) being a prominent example. Research on 7-substituted 4-aminoquinoline analogs involves in vitro testing against different strains of Plasmodium falciparum to determine their potency and to assess their efficacy against drug-resistant strains. rsc.org These studies often include permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to predict the compound's ability to cross biological membranes.

The following interactive data table summarizes representative in vitro data for analogous quinoline derivatives, highlighting the types of assays used and the range of activities observed.

| Compound Class | Assay Type | Cell Line/Target | Activity (IC50/GI50) | Reference |

| Quinoline-based EGFR/HER-2 Inhibitors | Antiproliferative Assay | MCF-7 (Breast Cancer) | 25-82 nM | rsc.org |

| Quinoline-based EGFR/HER-2 Inhibitors | Enzyme Inhibition Assay | EGFR | 71 nM | rsc.org |

| Quinoline-based EGFR/HER-2 Inhibitors | Enzyme Inhibition Assay | HER-2 | 31 nM | rsc.org |

| Substituted Quinolines | Antiproliferative Assay | C6 (Rat Glioblastoma) | >10 µM | nih.gov |

| 6-Bromo-5-nitroquinoline | Antiproliferative Assay | HT29 (Human Adenocarcinoma) | <10 µM | nih.gov |

Structure-Activity Relationship Insights

The alkyl chain at the C3 position can influence the compound's lipophilicity, which in turn affects its membrane permeability and interaction with hydrophobic pockets of target proteins. The length of the alkyl chain is often a critical determinant of biological activity. While shorter chains may not provide sufficient interaction with the target, excessively long chains can lead to decreased solubility or non-specific binding. The pentyl group represents a moderately long alkyl chain that could facilitate optimal binding to certain biological targets.

Future Perspectives and Emerging Research Directions for 7 Bromo 3 Pentylquinolin 2 Amine and Its Analogs

Development of Advanced Synthetic Strategies for Structural Diversification

The future of 7-Bromo-3-pentylquinolin-2-amine and its analogs is intrinsically linked to the evolution of synthetic chemistry. The development of more sophisticated and efficient synthetic strategies will be crucial for generating a diverse library of derivatives, enabling a deeper exploration of their structure-activity relationships (SAR).

One promising avenue is the continued development of regioselective C-H functionalization reactions. These methods allow for the direct modification of the quinoline (B57606) core and its substituents, bypassing the need for pre-functionalized starting materials and thus streamlining the synthetic process. For instance, advancements in transition-metal-catalyzed C-H activation will likely enable the selective introduction of a wide array of functional groups at various positions on the quinoline ring system of this compound, leading to novel analogs with potentially enhanced biological activities.

Furthermore, the application of flow chemistry and automated synthesis platforms is set to revolutionize the synthesis of quinoline derivatives. These technologies allow for rapid reaction optimization, improved safety, and the high-throughput synthesis of compound libraries. By integrating these automated systems, researchers can accelerate the discovery of new analogs of this compound with tailored properties.

Another area of focus will be the development of novel cyclization methods to construct the quinoline core itself. While classical methods like the Conrad-Limpach and Doebner-von Miller reactions are well-established, newer, milder, and more versatile approaches are continuously being sought. nih.gov These may include microwave-assisted organic synthesis (MAOS) and the use of novel catalytic systems to improve yields and reduce reaction times.

The bromine atom at the 7-position and the amino group at the 2-position of the parent compound are key handles for diversification. Future synthetic strategies will undoubtedly focus on leveraging these sites through a variety of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to introduce a wide range of substituents. This will allow for the fine-tuning of the electronic and steric properties of the molecule, which is critical for optimizing its interaction with biological targets.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to transform the rational design of analogs of this compound. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with a higher probability of success.

One of the key applications of AI in this context is the development of predictive quantitative structure-activity relationship (QSAR) models. By training algorithms on existing data for quinoline derivatives, researchers can build models that accurately predict the biological activity of novel, untested compounds. This allows for the in silico screening of large virtual libraries of this compound analogs, prioritizing the most promising candidates for synthesis and experimental testing.

Generative AI models represent another exciting frontier. These algorithms can learn the underlying patterns of known active molecules to design entirely new chemical entities with desired properties. For instance, a generative model could be tasked with designing analogs of this compound that are predicted to have high affinity for a specific biological target while also possessing favorable pharmacokinetic properties.

Furthermore, AI and ML can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates at a very early stage of development. By identifying potential liabilities before significant resources are invested, these predictive models can help to reduce the high attrition rates in drug discovery. This is particularly important for quinoline-based compounds, as some have been associated with toxicity concerns.

Exploration of Novel Biological Targets Beyond Current Research Focus

While quinoline derivatives have been extensively studied for their anticancer and antimicrobial properties, the future of this compound and its analogs lies in the exploration of novel biological targets beyond these traditional areas. The unique structural features of this compound make it a promising scaffold for interacting with a wide range of proteins and enzymes implicated in various diseases.

One area of emerging interest is the targeting of protein-protein interactions (PPIs). Many diseases are driven by aberrant PPIs, which have historically been considered "undruggable" targets. The development of small molecules that can modulate these interactions is a major goal of modern drug discovery. The rigid quinoline core of this compound provides a solid foundation for the rational design of PPI inhibitors, with the substituents at the 2, 3, and 7-positions being strategically modified to optimize binding to the protein interface.

Another frontier is the targeting of epigenetic modifiers, such as histone deacetylases (HDACs) and methyltransferases. These enzymes play a crucial role in gene expression and are implicated in a variety of diseases, including cancer and neurodegenerative disorders. The quinoline scaffold has already shown promise in the development of HDAC inhibitors, and further exploration of this compound analogs in this area is warranted.

The growing understanding of the gut microbiome's role in health and disease opens up new possibilities for quinoline-based therapeutics. Compounds that can selectively modulate the activity of specific bacterial enzymes or signaling pathways within the gut could have profound effects on a range of conditions, from inflammatory bowel disease to metabolic disorders. The structural diversity that can be achieved with the this compound scaffold makes it an attractive starting point for the development of such microbiome-targeted therapies.

Furthermore, the potential of quinoline derivatives in neurodegenerative diseases is an area of active investigation. Analogs of this compound could be designed to target key pathological processes in diseases like Alzheimer's and Parkinson's, such as protein aggregation, oxidative stress, and neuroinflammation.

Innovations in Advanced Computational Modeling for Predictive Research

Advanced computational modeling is becoming an indispensable tool in modern drug discovery, and its application to this compound and its analogs will be critical for accelerating their development. These in silico methods provide valuable insights into the behavior of molecules at the atomic level, allowing for more informed and predictive research.

Molecular dynamics (MD) simulations, for example, can be used to study the dynamic interactions between a ligand and its biological target. By simulating the movement of atoms over time, researchers can gain a deeper understanding of the binding mechanism, identify key interactions, and predict the binding affinity of novel analogs. This information is invaluable for the rational design of more potent and selective inhibitors.

Quantum mechanics (QM) calculations offer a highly accurate way to study the electronic properties of molecules. These methods can be used to predict reactivity, determine the most stable conformations, and calculate various spectroscopic properties. For this compound, QM calculations can help to elucidate the influence of the bromo and pentyl substituents on the electronic structure of the quinoline ring, providing insights that can guide further synthetic modifications.

Free energy perturbation (FEP) and other alchemical free energy calculation methods are powerful tools for accurately predicting the relative binding affinities of a series of related compounds. By computationally "mutating" one molecule into another, these methods can provide quantitative predictions of how changes in chemical structure will affect binding potency. This can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

The integration of these advanced computational models with AI and machine learning will create a powerful predictive framework for drug discovery. For instance, data from MD simulations and QM calculations can be used as descriptors in QSAR models, leading to more accurate and robust predictions of biological activity. This synergy between physics-based models and data-driven approaches will be a hallmark of future research on this compound and its analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Bromo-3-pentylquinolin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of halogenated quinoline derivatives often involves coupling reactions between brominated intermediates and alkyl/aryl amines. For example, microwave-assisted reactions in anhydrous methanol with KI as a catalyst can improve reaction efficiency and yield (e.g., 7-bromo-quinoline derivatives synthesized at 100°C under microwave irradiation) . Column chromatography (e.g., using silica gel with gradients of methanol/CH₂Cl₂) is critical for purifying intermediates, with yields typically ranging from 50–70%. Key steps include protecting group strategies (e.g., acetyl deprotection with K₂CO₃) and HCl salt formation for stabilization .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. For instance, ¹H-NMR peaks for quinoline protons typically appear at δ 7.8–8.5 ppm, while alkyl chains (e.g., pentyl groups) show signals at δ 0.8–1.8 ppm . Purity is assessed via HPLC (≥95% purity criteria) and elemental analysis. Discrepancies in spectral data (e.g., unexpected splitting patterns) may indicate impurities or stereochemical issues, necessitating repeat purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Contradictory bioactivity results (e.g., varying IC₅₀ values in enzyme inhibition assays) require systematic validation:

- Replicate experiments : Ensure consistency in solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).

- Control for stereochemistry : Use chiral chromatography or X-ray crystallography to confirm configurations, as enantiomers may exhibit divergent activities .

- Cross-validate assays : Compare results across orthogonal methods (e.g., fluorescence-based vs. radiometric assays).

Q. What strategies optimize the regioselective bromination of quinoline derivatives like this compound?

- Methodological Answer : Regioselectivity in bromination depends on:

- Electrophilic directing groups : Electron-donating substituents (e.g., -NH₂ at C2) direct bromination to the C7 position via resonance stabilization .

- Reagent choice : N-Bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–5°C minimizes over-bromination .

- Computational modeling : DFT calculations predict charge distribution to guide synthetic planning .

Q. How can researchers mitigate challenges in scaling up this compound synthesis?

- Methodological Answer : Scale-up issues (e.g., reduced yields or side reactions) are addressed by:

- Continuous flow chemistry : Enhances heat/mass transfer for exothermic reactions (e.g., bromination).

- Green chemistry principles : Replace toxic solvents (e.g., CH₂Cl₂) with cyclopentyl methyl ether (CPME) .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting NMR and HRMS data for this compound analogs?

- Methodological Answer : Contradictions between NMR (e.g., missing proton signals) and HRMS (correct molecular ion) may arise from:

- Dynamic effects : Conformational flexibility causing signal broadening; use variable-temperature NMR.

- Isotopic interference : Bromine’s ⁷⁹Br/⁸¹Br isotopes complicate MS interpretation; compare with simulated isotopic patterns .

Q. What computational tools are recommended for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- Molecular docking : Software like AutoDock Vina predicts binding modes to biological targets (e.g., kinase enzymes).

- QSAR models : Utilize descriptors like LogP and polar surface area to correlate substituent effects with activity .

- MD simulations : Assess ligand-protein stability over nanosecond timescales .

Experimental Design Considerations

Q. What are best practices for designing stability studies of this compound under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.